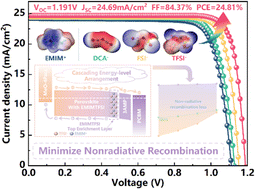In situ dipole formation to achieve high open-circuit voltage in inverted perovskite solar cells via fluorinated pseudohalide engineering†
Materials Horizons Pub Date: 2023-09-28 DOI: 10.1039/D3MH01313H
Abstract
Many studies have shown that the severe photoluminescence quantum yield (PLQY) loss at the interface between the perovskite and electron transport layer (ETL) is the main cause of voltage loss in inverted perovskite solar cells (p–i–n PSCs). However, currently there are no effective in situ passivation techniques to minimize this nonradiative recombination. Here, the fluorinated pseudohalide ionic liquid (FPH-IL) 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIMTFSI) is introduced into the perovskite precursor formulation. EMIMTFSI can change the dielectric environment and energy-level arrangement of the perovskite by accumulating on the top surface and spontaneously forming dipoles. As a result, the excitonic binding energy (Eb) and nonradiative recombination loss are significantly reduced. At the same time, TFSI− reduces the formation energy of vacancy defects and stabilizes the perovskite phase by forming N–H⋯F hydrogen bonds between FA+ and the C–F bond in EMIMTFSI. Finally, the EMIMTFSI-modified p–i–n PSCs achieve an excellent efficiency of 24.81% with an impressive open-circuit voltage of 1.191 V for a 1.57 eV low-bandgap perovskite. In addition, the modified devices can maintain more than 95% PCE after continuous thermal aging at 85 °C for 500 h or illumination at the maximum power point for 800 h. This work provides a new idea for minimizing the non-radiative recombination losses in p–i–n PSCs.


Recommended Literature
- [1] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [2] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [3] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [4] Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle
- [5] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [6] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [7] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [8] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [9] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [10] A novel genetically encoded fluorescent protein as a Cu(i) indicator†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 108694-93-5









